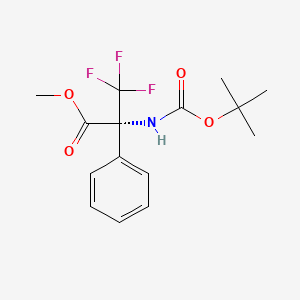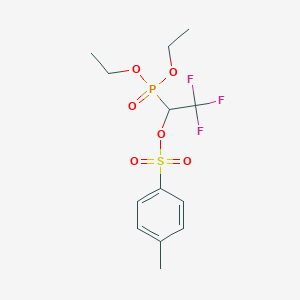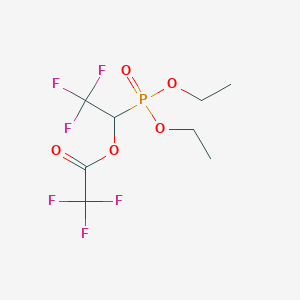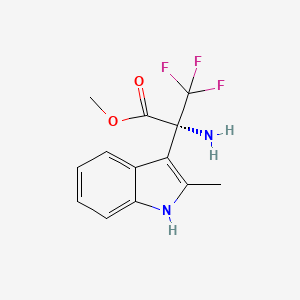
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% (MTFIA) is an organic compound that has gained attention in recent years due to its potential applications in scientific research. MTFIA has been studied in the context of its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% acts as an agonist, meaning that it binds to specific receptors and activates them. This activation triggers a cascade of events that leads to a physiological response. The exact mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% is not yet known, but it is believed to involve interactions with G-protein-coupled receptors, as well as interactions with other receptors and proteins.
Biochemical and Physiological Effects
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as an anti-oxidant effect. It has also been shown to have an anti-cancer effect, as well as a neuroprotective effect. Additionally, Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% has been shown to have an anti-diabetic effect, as well as a cardioprotective effect.
Advantages and Limitations for Lab Experiments
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, it is non-toxic and has a high solubility in a variety of solvents. However, there are some limitations to using Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% in laboratory experiments. For example, it is not very stable and has a short shelf life. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict its effects in different situations.
Future Directions
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% has potential applications in the development of drugs and therapies for various diseases and disorders. It has been studied in the context of its potential anti-cancer, anti-inflammatory, anti-diabetic, and cardioprotective effects. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient and effective methods of synthesis. Other potential future directions for Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% include its use as a biomarker for various diseases and disorders, as well as its use as a tool for studying the effects of environmental toxins. Additionally, further research could be conducted to investigate its potential applications in the fields of drug delivery and gene therapy.
Synthesis Methods
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% can be synthesized through a two-step reaction. The first step involves reacting 2-methyl-1H-indol-3-yl acetic acid with trifluoroacetic anhydride in the presence of pyridine to form the intermediate 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propionic acid. The second step involves reacting the intermediate with methyl trifluoroacetate in the presence of pyridine to form Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97%.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate, 97% is a useful compound for scientific research due to its ability to interact with various biological systems. It has been used in research to study the effects of different drugs on the body, as well as to study the effects of environmental toxins. It has also been used to study the effects of different hormones on the body, as well as to study the effects of different enzymes on the body.
properties
IUPAC Name |
methyl (2R)-2-amino-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-7-10(8-5-3-4-6-9(8)18-7)12(17,11(19)20-2)13(14,15)16/h3-6,18H,17H2,1-2H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQGZPDJRHUIQV-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)[C@@](C(=O)OC)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

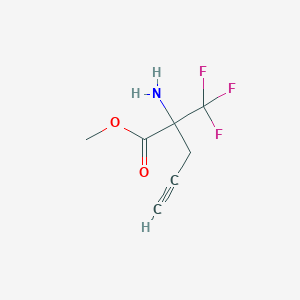
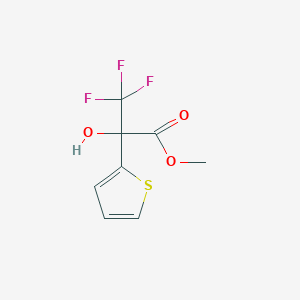
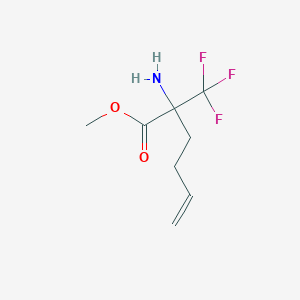
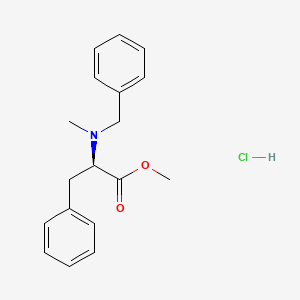
![Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)](/img/structure/B6328229.png)
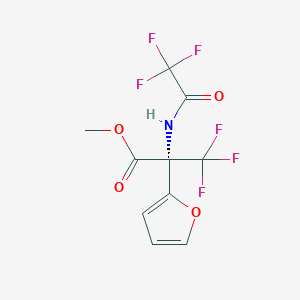
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
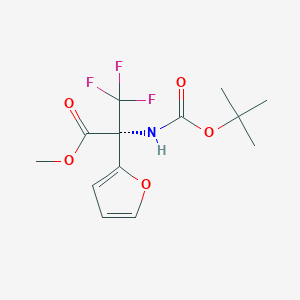
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)
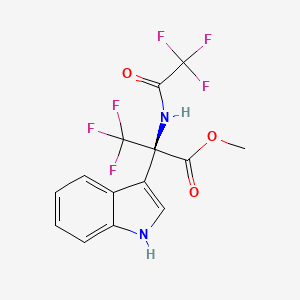
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)
